molecular formula C6H6BBrO2 B138365 4-Bromophenylboronic acid CAS No. 5467-74-3

4-Bromophenylboronic acid

Cat. No.: B138365
CAS No.: 5467-74-3
M. Wt: 200.83 g/mol
InChI Key: QBLFZIBJXUQVRF-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline solid that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Preparation Methods

Chemical Reactions Analysis

2.1. Suzuki-Miyaura Coupling

One of the most significant reactions involving 4-bromophenylboronic acid is the Suzuki-Miyaura coupling, where it acts as a coupling partner with aryl halides in the presence of a palladium catalyst. This reaction is pivotal for synthesizing biaryl compounds, which are essential in pharmaceuticals and materials science.

  • Reaction Overview :

    Ar Br+Ar B OH 2Pd catalystAr Ar +HBr\text{Ar Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{HBr}
  • Typical Conditions :

    • Palladium catalysts (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., ethanol or water)

2.2. Oxidation to 4-Bromophenol

This compound can be oxidized to yield 4-bromophenol, typically using oxidizing agents such as hydrogen peroxide.

  • Reaction Overview :

    C6H5BBrO2+OxidantC6H5BrOH+By products\text{C}_6\text{H}_5\text{BBrO}_2+\text{Oxidant}\rightarrow \text{C}_6\text{H}_5\text{BrOH}+\text{By products}
  • Yield and Conditions :
    Studies have shown that under optimal conditions, yields can reach up to 98% after prolonged reaction times (24 hours) at room temperature .

2.3. Nucleophilic Substitution Reactions

The compound can also undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the phenyl ring.

  • General Mechanism :

    • The bromine atom serves as a leaving group, facilitating the substitution by nucleophiles such as amines or alcohols.

3.1. Common Catalysts Used

  • Palladium Catalysts : Essential for Suzuki-Miyaura coupling.

  • Copper Catalysts : Employed in some oxidation and coupling reactions.

3.2. Reaction Conditions

Reaction TypeCatalystBaseSolventTemperature
Suzuki-Miyaura CouplingPd(PPh₃)₄K₂CO₃EthanolRoom Temp
Oxidation to PhenolH₂O₂NoneWaterRoom Temp
Nucleophilic SubstitutionVariousNoneVariesVaries

4.1. Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its potential as an enzyme inhibitor and its interactions with biomolecules such as insulin .

  • Enzyme Inhibition : It has been shown to inhibit soybean urease with a competitive inhibition mechanism, indicating potential applications in agricultural biochemistry.

Table: Key Reactions of this compound

Reaction TypeProductYield (%)Notes
Suzuki-Miyaura CouplingBiaryl CompoundsUp to 98%Requires palladium catalyst
Oxidation4-BromophenolUp to 98%H₂O₂ as oxidant
Nucleophilic SubstitutionVarious Functionalized ProductsVariesDependent on nucleophile used

Scientific Research Applications

Chemical Synthesis

Palladium-Catalyzed Reactions:
4-Bromophenylboronic acid is primarily known for its role in palladium-catalyzed reactions, especially the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing biaryl compounds.

  • Key Reactions:
    • Suzuki-Miyaura Cross-Coupling: Utilized for forming biaryl compounds.
    • Heck Reaction: Involves the coupling of alkenes with aryl halides.
    • Oxidative Heck Reaction: A variant that uses Pd(II) catalysts to facilitate the process.
Reaction TypeDescriptionCatalyst Used
Suzuki-MiyauraCoupling of aryl halides with boronic acidsPalladium (Pd)
Heck ReactionCoupling of alkenes with aryl halidesPalladium (Pd)
Oxidative HeckPd(II)-catalyzed couplingPalladium (Pd)

Pharmaceutical Applications

Drug Development:
this compound is instrumental in synthesizing various pharmaceutical compounds. It serves as a building block for protein modulators and kinase inhibitors, which are vital for developing treatments for cancer and other diseases.

  • Case Study:
    Research indicates that derivatives of this compound show potential anti-tumor activity through their interaction with specific biological targets, highlighting their importance in medicinal chemistry .

Enzyme Inhibition Studies

Urease Inhibition:
Studies have demonstrated that this compound acts as a competitive inhibitor for urease, an enzyme crucial in nitrogen metabolism. This property can be leveraged to develop treatments for conditions related to urease activity, such as certain infections.

  • Research Findings:
    Inhibition studies reveal that this compound exhibits strong inhibitory effects compared to other boronic acids, suggesting its potential use in therapeutic applications targeting urease .

Material Science Applications

Synthesis of Functional Materials:
The compound is also employed in the development of functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals makes it useful in creating materials with enhanced properties.

  • Example Application:
    The integration of this compound into polymer matrices can improve mechanical strength and thermal stability, which is beneficial for various industrial applications.

Environmental Chemistry

Role in Waste Treatment:
Recent studies have explored the use of boronic acids, including this compound, in environmental applications such as wastewater treatment. These compounds can effectively remove pollutants through adsorption processes.

  • Research Insights:
    The compound's reactivity allows it to bind with various contaminants, facilitating their removal from aqueous solutions .

Biological Activity

4-Bromophenylboronic acid (BPBA), with the chemical formula C₆H₆BBrO₂, is a compound that has garnered attention for its diverse biological activities. This article explores its interactions, mechanisms of action, and potential applications based on recent research findings.

This compound is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl group and a bromine substituent. Its structural properties allow it to participate in various chemical reactions, particularly in the formation of complexes with biomolecules.

1. Enzyme Inhibition

Research indicates that BPBA exhibits inhibitory effects on several enzymes. Notably, it has been shown to inhibit soybean urease with a competitive inhibition mechanism. The inhibition constant (K_i) for BPBA was reported to be approximately 0.22 mM, making it one of the stronger inhibitors compared to other boronic acids like butylboronic acid and phenylboronic acid .

2. Interaction with Insulin

A theoretical study using computational tools demonstrated that BPBA can interact with insulin, potentially stabilizing its conformation. The binding energy associated with this interaction suggests that BPBA can enhance insulin's stability, which could have implications for diabetes treatment and insulin delivery systems .

Antibacterial Activity

Recent studies highlight the antibacterial properties of this compound. It has been reported to show significant antibacterial activity within the family of aryl-substituted boronic acids, indicating its potential as an antimicrobial agent. The mechanism involves the formation of hydrogen bonds that stabilize the molecular structure, enhancing its efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionCompetitive inhibitor of soybean urease (K_i = 0.22 mM)
Interaction with InsulinStabilizes insulin conformation through binding interactions
AntibacterialSignificant activity against various bacterial strains

Computational Studies

The use of computational docking studies has provided insights into the binding affinities and interaction dynamics between BPBA and various biological targets. For instance, BPBA's interaction with insulin was characterized by favorable binding energies, suggesting a strong potential for therapeutic applications in metabolic disorders .

Q & A

Basic Questions

Q. What are the key synthetic applications of 4-bromophenylboronic acid in Pd-catalyzed reactions, and what methodological considerations are critical?

this compound is widely used in Pd-catalyzed cross-coupling reactions , such as:

  • Suzuki-Miyaura couplings for biaryl synthesis.
  • Heck-type reactions for stereoselective alkene functionalization.
  • Oxidative Heck reactions coupled with intramolecular C-H amidation.

Methodological guidelines :

  • Use Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (e.g., methanol, DMF) .
  • Maintain anhydrous conditions due to moisture sensitivity .
  • Optimize stoichiometry (typically 1:1 aryl halide:boronic acid ratio) and base (e.g., Na₂CO₃) for efficiency.

Q. How should this compound be stored and handled to ensure stability?

  • Storage : Seal under inert gas (argon) at 0–6°C to prevent hydrolysis .
  • Handling : Use moisture-free gloves (N95 masks recommended) and work in a dry environment .
  • Safety : Avoid inhalation/contact; rinse eyes with water if exposed (H315/H319/H335 hazards) .

Key Stability Factors :

  • Degrades upon prolonged exposure to air or humidity, forming boroxines .
  • Anhydride content (varies by batch) may affect reactivity; pre-dry under vacuum if necessary .

Q. What are the solubility characteristics of this compound, and how do they influence reaction design?

  • Solubility :
    • High in methanol, DMSO; insoluble in water .
    • Limited solubility in non-polar solvents (e.g., hexane).

Implications for reaction setup :

  • Use methanol as a co-solvent to enhance boronic acid dispersion in aqueous mixtures .
  • For heterogeneous reactions, sonicate to improve substrate mixing .

Advanced Research Questions

Q. How does this compound inhibit lipases, and how is its inhibitory efficacy quantified?

Mechanism : Acts as a competitive inhibitor by binding to the active site of lipases, blocking substrate access .

Methodology :

  • Prepare a 1 M solution in methanol and mix with enzyme stock (e.g., 1 mg/mL lipase).
  • Incubate for 10 min at room temperature; measure residual activity via spectrophotometry .

Q. What strategies enable multi-step synthesis of complex boronic acids from this compound derivatives?

Advanced Approach : Use MIDA (N-methyliminodiacetic acid) boronates to protect the boronic acid group during multi-step reactions .

Methodology :

  • Synthesize MIDA-protected intermediates for air stability and chromatographic compatibility.
  • Perform iterative cross-couplings (e.g., with haloboronic acids) to build complex scaffolds .

Case Study : Total synthesis of (+)-crocacin C via MIDA-mediated couplings .

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

DFT Studies :

  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Simulate transition states to optimize coupling efficiency (e.g., Pd-mediated pathways) .

Key Insight :

  • The electron-withdrawing bromine group lowers LUMO energy, enhancing reactivity in Suzuki couplings .

Properties

IUPAC Name

(4-bromophenyl)boronic acid
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InChI

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QBLFZIBJXUQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6BBrO2
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DSSTOX Substance ID

DTXSID90203129
Record name 4-Bromophenylboric acid
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Molecular Weight

200.83 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bromophenylboric acid
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CAS No.

5467-74-3
Record name (4-Bromophenyl)boronic acid
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Record name Dihydroxy-4-bromophenylborane
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Synthesis routes and methods

Procedure details

A solution of butyllithium (21.2 mmol, 15%, 13.3 ml) in hexane was slowly added to a solution of 1,4-dibromobenzene (21.2 mmol, 5.0 g) in ether (86 ml) at -40° C. under argon. The mixture was allowed to warm to room temperature and was stirred for further 2 h. The mixture was transferred into a solution of freshly distilled trimethyl borate (63.3 mmol, 7.2 ml) in ether (172 ml) at -60° C. under argon. The mixture was allowed to warm to room temperature and refluxed for further 20 h. Aqueous hydrochloric acid (2M, 127 ml) was added, and the aqueous phase was separated and extracted with ether (90 ml). The solvent was removed from the combined organic layers and petroleum ether was added. A colourless solid was recovered by filtration (ca 5 g). Further purification was carried out by column chromatography over silica (64 g), with toluene (200 ml) as an eluent to remove by-products. Elution with ether (300 ml) produced a pure product.(2.0 g, 48%); m.p. 282°-283° C., Rf (ether), 0.42; νmax (KBr, cm-1) 3020 (Ph), 1580 (Ph), 830 (Ph); δH (250 MHz, CDCl3) 4.63 (2H, s, OH), 7.64 (2H, d, J 6.6, 3,5-PhH), 8.05 (2H, d, J 6.6, 2,6-PhH).
Quantity
13.3 mL
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5 g
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86 mL
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7.2 mL
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172 mL
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127 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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